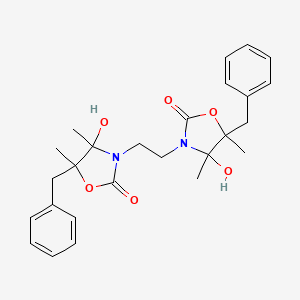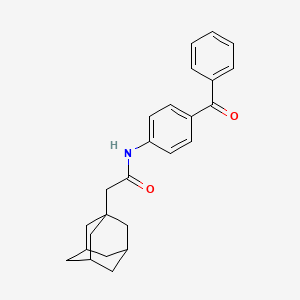![molecular formula C17H13Cl2N3O2 B11067579 3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11067579.png)
3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of dichloro, methyl, and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Substitution reactions:
Coupling reactions: The final step involves coupling the oxadiazole derivative with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide group, potentially leading to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It could be screened for antimicrobial, anti-inflammatory, or anticancer properties.
Biochemical Research: It can be used as a probe to study enzyme interactions or as a tool in molecular biology experiments.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.
Manufacturing: Used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxadiazole ring and dichloro groups could enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Benzamides: Compounds like N-(4-chlorophenyl)-2-(4-chlorophenyl)acetamide share structural similarities and may exhibit similar biological activities.
Oxadiazoles: Compounds such as 3,5-dimethyl-1,2,4-oxadiazole have similar ring structures and can be used in similar applications.
Uniqueness:
- The combination of dichloro, methyl, and oxadiazole groups in 3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide provides a unique set of chemical properties, including enhanced stability and reactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H13Cl2N3O2 |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-9-7-11(16-20-10(2)24-22-16)4-6-15(9)21-17(23)12-3-5-13(18)14(19)8-12/h3-8H,1-2H3,(H,21,23) |
InChI Key |
YZTIECOUJTYSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-{2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethanone](/img/structure/B11067501.png)
![1-(2-fluorobenzyl)-3-nitro-5-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B11067507.png)

![4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B11067519.png)
![(4Z)-4-[4-(diethylamino)benzylidene]-5-methyl-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11067522.png)
![2-{1-(4-fluorophenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11067526.png)
![N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11067528.png)
![7-(4-chlorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11067536.png)
![Furan-3-carboxylic acid, 5-[3-(3-benzylureido)phenyl]-2-methyl-, ethyl ester](/img/structure/B11067540.png)
![5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B11067547.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B11067562.png)
![Ethyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxooxolane-3-carboxylate](/img/structure/B11067581.png)
![N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11067586.png)
